Cas no 301335-02-4 ((-)-Riboflavin)

(-)-Riboflavin structure
(-)-Riboflavin structure
Nome del prodotto:(-)-Riboflavin
Numero CAS:301335-02-4
MF:C17H20N4O6
MW:376.363903999329
CID:2026467
PubChem ID:1072

(-)-Riboflavin Proprietà chimiche e fisiche

Nomi e identificatori

    • (-)-Riboflavin
    • 6,7-Dimethyl-9-(D-1'-ribityl)-isoalloxazin, Riboflavin
    • 7,8-dimethyl-10-D-ribitol-1-yl-10H-benzo[g]pteridine-2,4-dione
    • 7,8-dimethyl-10-pentitol-1-yl-10H-benzo[g]pteridine-2,4-dione
    • Beflavin
    • D-Lyxoflavin
    • lactoflavine
    • Lyxoflavin
    • PX083033
    • riboflavin
    • Riboflavin = Lactoflavin
    • Riboflavin, Vitamin B(2)
    • Riboflavin, Vitamin B2
    • Riboflavin-(UL)-14C
    • riboflavine
    • Riboflavine,INN
    • SJ000286086
    • vitamin B2
    • vitamine B2
    • Prestwick0_000634
    • SY012957
    • Benzo[g]pteridine-2,4(3H,10H)-dione, 7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)-
    • D-Ribitol,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-
    • AKOS016038568
    • NCGC00095174-01
    • L-Arabinitol,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-
    • SPBio_002847
    • Lactoflavine, zinvit-g
    • 7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione
    • NSC18343
    • component of Endoglobin Forte (Salt/Mix)
    • NCGC00017291-02
    • VS-08673
    • Aqua-Flave
    • 1-Deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentitol #
    • 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione
    • HMS559H22
    • DTXSID70859128
    • CHEMBL511565
    • AUNGANRZJHBGPY-UHFFFAOYSA-N
    • AKOS025397214
    • Fiboflavin
    • Wasserstoff Riboflavin
    • HMS1569P10
    • Q 14
    • Prestwick2_000634
    • Isoalloxazine,8-dimethyl-10-D-ribityl-
    • CCG-51661
    • AC-11728
    • Benzo[g]pteridine-2,10H)-dione, 7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)-
    • Oprea1_416960
    • WLN: T C666 BN DNVMV INJ B1YQYQYQ1Q L1 M1
    • Isoalloxazine,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)-
    • NCGC00095174-02
    • Hyflavin
    • SCHEMBL341564
    • Riboflavin(B2);7,8-Dimethyl-10-((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4(3H,10H)-dione
    • NCGC00017291-03
    • Oprea1_626642
    • NCGC00095174-05
    • NS00007684
    • NCGC00017291-05
    • 7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione
    • AKOS000503133
    • NCGC00095174-03
    • Ovoflavin
    • SR-01000640951-1
    • L-Araboflavine
    • Prestwick1_000634
    • NSC33298
    • NCGC00017291-04
    • (?)-Riboflavin
    • Maybridge1_006336
    • NCGC00017291-06
    • Dermadram
    • 301335-02-4
    • 1-(3,4-Dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-1-deoxy-L-arabinitol
    • 1-deoxy-1-(2-hydroxy-7,8-dimethyl-4-oxobenzo[g]pteridin-10(4H)-yl)pentitol
    • 1-deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxobenzo[g]pteridin-10(2H)-yl)pentitol
    • Riboflavin (B2)
    • 33210-89-8
    • BBL028117
    • 1-Deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentitol
    • STL453483
    • STL455122
    • STK177323
    • 7,8-dimethyl-2,4-dioxo-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl](2,4a,10a-(1)(3)C,1,3-(1)N)-2H,3H,4H,10H-benzo[g]pteridin-3-yl
    • Inchi: InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)
    • Chiave InChI: AUNGANRZJHBGPY-UHFFFAOYSA-N
    • Sorrisi: CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O

Proprietà calcolate

  • Massa esatta: 376.13828437g/mol
  • Massa monoisotopica: 376.13828437g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 5
  • Complessità: 680
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1.5
  • Superficie polare topologica: 155Ų

Raccomanda articoli

Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd